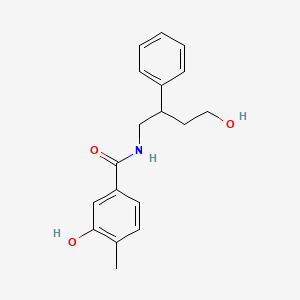
N-(2-methoxycyclohexyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxycyclohexyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, commonly known as Methoxetamine (MXE), is a dissociative anesthetic that has gained popularity in the research community due to its unique properties. MXE is a derivative of the dissociative anesthetic ketamine and has been found to have similar but more potent effects.
Mécanisme D'action
N-(2-methoxycyclohexyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which results in the inhibition of glutamate-mediated neurotransmission. This leads to a dissociative state characterized by feelings of detachment from one's body and surroundings, as well as altered perceptions of time and space. This compound also has affinity for the sigma-1 receptor, which has been implicated in the modulation of pain perception, mood, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of dopamine and serotonin reuptake, the modulation of GABAergic signaling, and the activation of opioid receptors. This compound has also been found to increase heart rate and blood pressure, as well as cause respiratory depression and apnea at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxycyclohexyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor, as well as its ability to induce a dissociative state without causing significant respiratory depression or cardiovascular effects at low to moderate doses. However, this compound also has several limitations, including its potential for abuse and its lack of FDA approval for clinical use.
Orientations Futures
There are several potential future directions for N-(2-methoxycyclohexyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide research, including studies on its potential as a treatment for depression, anxiety, and chronic pain, as well as its use as a tool to study the mechanisms of action of other dissociative anesthetics. Additionally, further research is needed to fully understand the long-term effects of this compound use and to develop safer and more effective analogs.
Méthodes De Synthèse
N-(2-methoxycyclohexyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide is synthesized through a multi-step process that involves the reaction of 3-methoxyphenylacetic acid with cyclohexanone to form 3-methoxyphenyl-2-cyclohexenone. This intermediate is then reacted with hydroxylamine to form the oxime, which is subsequently reduced with sodium borohydride to form this compound.
Applications De Recherche Scientifique
N-(2-methoxycyclohexyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has been used in a variety of scientific research applications, including studies on its effects on the central nervous system, its potential as a treatment for depression and anxiety, and its use as a tool to study the mechanisms of action of other dissociative anesthetics. This compound has also been studied for its potential as a treatment for chronic pain and as an alternative to traditional anesthetics in surgical procedures.
Propriétés
IUPAC Name |
N-(2-methoxycyclohexyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-22-15-8-3-2-6-13(15)19-16(21)20-9-5-4-7-14(20)12-10-17-18-11-12/h10-11,13-15H,2-9H2,1H3,(H,17,18)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZPTBCTUYCYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NC(=O)N2CCCCC2C3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643444.png)
![N-[(3,5-difluorophenyl)methyl]-2-(2-propan-2-ylimidazol-1-yl)acetamide](/img/structure/B7643450.png)
![N-butyl-3-methyl-N-phenylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643460.png)
![N-[4-(trifluoromethyl)pyridin-2-yl]thiophene-2-sulfonamide](/img/structure/B7643477.png)

![N-[3-hydroxy-1-[methyl-[(3-methylthiophen-2-yl)methyl]amino]-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B7643484.png)
![3-fluoro-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B7643490.png)
![3-cyano-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B7643502.png)
![(3-Methylimidazo[4,5-b]pyridin-6-yl)-[2-(phenoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7643510.png)
![N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-3,4-dihydroxybenzamide](/img/structure/B7643515.png)
![3-[(2-Fluoro-3-methylphenoxy)methyl]-5-(oxan-4-yl)-1,2,4-oxadiazole](/img/structure/B7643529.png)
![1-[(2-Hydroxycyclohexyl)methyl]-3-(2-methoxy-2-methylpropyl)-1-methylurea](/img/structure/B7643532.png)
![5-[(2-Fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole](/img/structure/B7643534.png)
